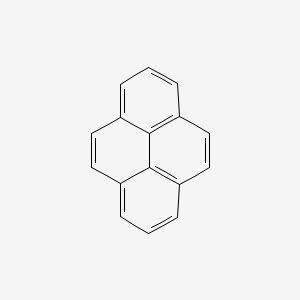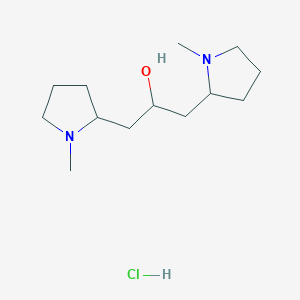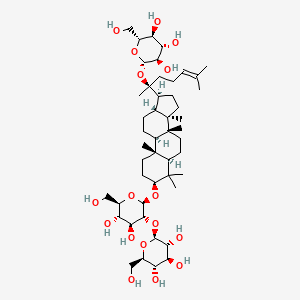![molecular formula C₂₀H₃₀N₂O₉ B1146693 N6-(1-Deoxy-D-fructos-1-yl)-N2-[(phenylmethoxy)carbonyl]-L-Lysine CAS No. 170929-44-9](/img/no-structure.png)
N6-(1-Deoxy-D-fructos-1-yl)-N2-[(phenylmethoxy)carbonyl]-L-Lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N6-(1-Deoxy-D-fructos-1-yl)-N2-[(phenylmethoxy)carbonyl]-L-Lysine, also known as N6-(1-deoxy-D-fructosyl)-L-lysine, is a novel amino acid derivative that has been extensively studied for its potential applications in the synthesis of therapeutic agents and in the development of new drug delivery systems. This compound is a derivative of lysine, an essential amino acid, and is synthesized by the condensation of 1-deoxy-D-fructos-1-yl chloride and N2-[(phenylmethoxy)carbonyl]-L-lysine. N6-(1-deoxy-D-fructosyl)-L-lysine has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.
Aplicaciones Científicas De Investigación
N6-(1-Deoxy-D-fructos-1-yl)-N2-[(phenylmethoxy)carbonyl]-L-Lysine(1-deoxy-D-fructosyl)-L-lysine has been extensively studied for its potential applications in the synthesis of therapeutic agents and in the development of new drug delivery systems. This compound has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. In addition, N6-(1-Deoxy-D-fructos-1-yl)-N2-[(phenylmethoxy)carbonyl]-L-Lysine(1-deoxy-D-fructosyl)-L-lysine has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Furthermore, this compound has been shown to inhibit the growth of cancer cells and to induce apoptosis in various cancer cell lines.
Mecanismo De Acción
The mechanism of action of N6-(1-Deoxy-D-fructos-1-yl)-N2-[(phenylmethoxy)carbonyl]-L-Lysine(1-deoxy-D-fructosyl)-L-lysine is not fully understood. However, it is believed that this compound exerts its biological effects by binding to the active sites of enzymes and proteins, thus inhibiting their activity. In particular, N6-(1-Deoxy-D-fructos-1-yl)-N2-[(phenylmethoxy)carbonyl]-L-Lysine(1-deoxy-D-fructosyl)-L-lysine has been found to bind to the active sites of cyclooxygenase-2 (COX-2) and other enzymes, thus inhibiting their activity and reducing the production of pro-inflammatory molecules. In addition, this compound has been found to bind to the active sites of cancer cells, thus inducing apoptosis.
Biochemical and Physiological Effects
N6-(1-Deoxy-D-fructos-1-yl)-N2-[(phenylmethoxy)carbonyl]-L-Lysine(1-deoxy-D-fructosyl)-L-lysine has been found to possess a range of biochemical and physiological effects. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), thus reducing the production of pro-inflammatory molecules. In addition, this compound has been found to inhibit the growth of cancer cells and to induce apoptosis in various cancer cell lines. Furthermore, N6-(1-Deoxy-D-fructos-1-yl)-N2-[(phenylmethoxy)carbonyl]-L-Lysine(1-deoxy-D-fructosyl)-L-lysine has been found to possess anti-oxidant, anti-inflammatory, and anti-microbial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N6-(1-Deoxy-D-fructos-1-yl)-N2-[(phenylmethoxy)carbonyl]-L-Lysine(1-deoxy-D-fructosyl)-L-lysine in laboratory experiments include its low cost, ease of synthesis, and wide range of biological activities. Furthermore, this compound is relatively stable, and can be stored for long periods of time without significant degradation. However, this compound is not commercially available, and must be synthesized in the laboratory.
Direcciones Futuras
Future research on N6-(1-Deoxy-D-fructos-1-yl)-N2-[(phenylmethoxy)carbonyl]-L-Lysine(1-deoxy-D-fructosyl)-L-lysine should focus on elucidating the exact mechanism of action of this compound, as well as exploring its potential applications in drug delivery systems and therapeutic agents. In addition, further studies should be conducted to investigate the compound’s potential as an anti-cancer agent, as well as its ability to modulate the activity of
Métodos De Síntesis
The synthesis of N6-(1-Deoxy-D-fructos-1-yl)-N2-[(phenylmethoxy)carbonyl]-L-Lysine(1-deoxy-D-fructosyl)-L-lysine can be achieved through a two-step reaction involving the condensation of 1-deoxy-D-fructos-1-yl chloride and N2-[(phenylmethoxy)carbonyl]-L-lysine. In the first step, 1-deoxy-D-fructos-1-yl chloride is reacted with N2-[(phenylmethoxy)carbonyl]-L-lysine in aqueous solution at room temperature, resulting in the formation of N6-(1-Deoxy-D-fructos-1-yl)-N2-[(phenylmethoxy)carbonyl]-L-Lysine(1-deoxy-D-fructosyl)-L-lysine. In the second step, the N6-(1-Deoxy-D-fructos-1-yl)-N2-[(phenylmethoxy)carbonyl]-L-Lysine(1-deoxy-D-fructosyl)-L-lysine is purified by recrystallization.
Propiedades
| { "Design of the Synthesis Pathway": [ "Step 1: Protection of L-lysine amino group by treatment with Boc2O in CH2Cl2", "Step 2: Coupling of the protected L-lysine derivative with (phenylmethoxy)carbonyl chloride in the presence of DIPEA and DMF", "Step 3: Deprotection of Boc group by treatment with TFA in DCM", "Step 4: Glycosylation of the resulting N-Boc-L-lysine derivative with 1-deoxy-D-fructose in the presence of TMSOTf and DCM", "Step 5: Removal of the (phenylmethoxy)carbonyl protecting group by treatment with TFA in DCM", "Step 6: Purification of the resulting compound by HPLC" ], "Starting Materials": [ "L-lysine", "Boc2O", "CH2Cl2", "(phenylmethoxy)carbonyl chloride", "DIPEA", "DMF", "TFA", "1-deoxy-D-fructose", "TMSOTf", "DCM" ], "Reaction": [ { "Step 1": "L-lysine + Boc2O + CH2Cl2 → N-Boc-L-lysine" }, { "Step 2": "N-Boc-L-lysine + (phenylmethoxy)carbonyl chloride + DIPEA + DMF → N-Boc-N-(phenylmethoxy)carbonyl-L-lysine" }, { "Step 3": "N-Boc-N-(phenylmethoxy)carbonyl-L-lysine + TFA + DCM → N-(phenylmethoxy)carbonyl-L-lysine" }, { "Step 4": "N-(phenylmethoxy)carbonyl-L-lysine + 1-deoxy-D-fructose + TMSOTf + DCM → N6-(1-Deoxy-D-fructos-1-yl)-N2-(phenylmethoxy)carbonyl-L-lysine" }, { "Step 5": "N6-(1-Deoxy-D-fructos-1-yl)-N2-(phenylmethoxy)carbonyl-L-lysine + TFA + DCM → N6-(1-Deoxy-D-fructos-1-yl)-N2-L-lysine" }, { "Step 6": "N6-(1-Deoxy-D-fructos-1-yl)-N2-L-lysine + HPLC purification → N6-(1-Deoxy-D-fructos-1-yl)-N2-[(phenylmethoxy)carbonyl]-L-lysine" } ] } | |
Número CAS |
170929-44-9 |
Fórmula molecular |
C₂₀H₃₀N₂O₉ |
Peso molecular |
442.46 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(1S,5S,8S,9S,10S,13S,14S,17S)-1-Hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1146629.png)
